Diethyl trithiocarbonate
Description
Historical Context and Significance of Thiocarbonyl Thio Compounds
The study of compounds containing a thiocarbonyl group (C=S) has a rich history and is foundational to various areas of chemistry. rsc.orgbritannica.com The thiocarbonyl functional group is an analogue of the carbonyl group (C=O), but the difference in electronegativity and orbital size between sulfur and oxygen imparts distinct reactivity. rsc.orgbritannica.com Carbon and sulfur have similar electronegativities, making the thiocarbonyl group less polar and more susceptible to homolytic cleavage. rsc.org
Historically, one of the most significant industrial applications of thiocarbonyl chemistry emerged even before the formal conceptualization of macromolecules. The reaction of cellulose (B213188) with carbon disulfide to form cellulose xanthates became a major industrial process for producing regenerated cellulose, known by names such as Rayon and Cellophane. rsc.org In more contemporary organic synthesis, thiocarbonyl compounds are recognized as important intermediates. acs.org They are crucial in reactions like the Barton-McCombie deoxygenation and serve as precursors for a variety of organosulfur compounds. rsc.orgacs.org The development of reagents like Lawesson's reagent further expanded the ability of chemists to synthesize thiocarbonyl derivatives from their carbonyl counterparts. acs.org
Scope and Relevance of Trithiocarbonates in Contemporary Chemical Research
In modern chemical research, organic trithiocarbonates are valued as key precursors and intermediates in the synthesis of pharmaceutical, biological, and industrial products. tandfonline.comresearchgate.nettandfonline.com Their utility extends to materials science, biochemistry, and agriculture. tandfonline.com
A paramount application of trithiocarbonates is in the field of polymer chemistry, specifically in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.orgresearchgate.net RAFT is a powerful method for creating polymers with controlled molecular weights, low dispersity, and complex architectures like block copolymers. researchgate.netcmu.edu Trithiocarbonates are highly effective RAFT agents, particularly for controlling the polymerization of "more activated monomers" (MAMs) such as styrenes, acrylates, and acrylamides. researchgate.net The choice of the R and R' groups on the trithiocarbonate (B1256668) structure allows for fine-tuning of its activity and suitability for different monomer types. researchgate.net
The trithiocarbonate moiety's ability to participate in radical reactions and click chemistry makes it a valuable functional group for synthesizing complex molecules and advanced materials, including self-healing polymers. ontosight.ai Research has demonstrated the synthesis of various symmetrical and unsymmetrical trithiocarbonates for these purposes. chemrxiv.orgresearchgate.net For instance, symmetrical bis(carboxymethyl)trithiocarbonate has been used as a chain-transfer agent to synthesize well-defined oligomers with surfactant properties. acs.orgutwente.nl
Table 1: Applications of Trithiocarbonates in Research
| Field of Research | Specific Application | Example Compounds/Systems |
|---|---|---|
| Polymer Chemistry | RAFT Polymerization Agent | Symmetrical and non-symmetrical trithiocarbonates for MAMs researchgate.net |
| Organic Synthesis | Intermediate for complex molecules | Building block for pharmaceuticals and natural products tandfonline.comresearchgate.net |
| Materials Science | Synthesis of functional polymers | Self-healing materials, responsive gels ontosight.aigoogle.com |
| Biochemistry | Synthesis of bioactive compounds | Potential as inhibitors in cancer treatment, pesticides tandfonline.com |
Overview of Diethyl Trithiocarbonate within the Trithiocarbonate Class
This compound is a specific member of the trithiocarbonate family, representing a simple, symmetrical structure where both alkyl groups are ethyl groups. Its formal name is bis(ethylsulfanyl)methanethione. nih.gov As a fundamental example of a dialkyl trithiocarbonate, its properties and reactions are often studied to understand the general behavior of this class of compounds.
The synthesis of symmetrical dialkyl trithiocarbonates like this compound can be achieved through various methods. A common approach involves the reaction of carbon disulfide with an appropriate alkyl halide (in this case, an ethyl halide) under basic conditions, sometimes employing a phase-transfer catalyst to improve efficiency. researchgate.netwikipedia.org
While more complex, functionalized trithiocarbonates are often designed for specific applications like RAFT polymerization, this compound serves as a foundational compound. Its structure provides the core trithiocarbonate functionality responsible for the characteristic reactions of this class.
Table 2: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₅H₁₀S₃ nih.govchemsynthesis.com |
| Molecular Weight | 166.33 g/mol chemsynthesis.com |
| IUPAC Name | bis(ethylsulfanyl)methanethione nih.gov |
| CAS Number | 2314-49-0 nih.govchemicalbook.com |
| Boiling Point | 81-84 °C at 3 Torr chemicalbook.com |
| Density | 1.1159 g/cm³ chemicalbook.com |
Structure
3D Structure
Properties
CAS No. |
2314-49-0 |
|---|---|
Molecular Formula |
C5H10S3 |
Molecular Weight |
166.3 g/mol |
IUPAC Name |
bis(ethylsulfanyl)methanethione |
InChI |
InChI=1S/C5H10S3/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3 |
InChI Key |
NRQCYLXIKLRTQE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=S)SCC |
Origin of Product |
United States |
Ii. Synthetic Methodologies for Trithiocarbonates
General Synthesis of Symmetrical and Unsymmetrical Trithiocarbonates
The synthesis of trithiocarbonates, a significant class of organosulfur compounds, has been achieved through various methodologies. These compounds are valuable as intermediates in organic synthesis, as agents in agriculture, and notably as chain-transfer agents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. tandfonline.com The general structure can be symmetrical (R-S-C(=S)-S-R) or unsymmetrical (R-S-C(=S)-S-R').
A foundational method for synthesizing both symmetrical and unsymmetrical trithiocarbonates involves the reaction of thiols with carbon disulfide in the presence of a base, followed by alkylation with an electrophile. researchgate.netpsu.edu The reaction proceeds via the formation of a trithiocarbonate (B1256668) anion. In this process, the thiol (RSH) is deprotonated by a base to form a thiolate anion (RS⁻), which is the reactive nucleophile. nih.govacs.org This thiolate then attacks the electrophilic carbon atom of carbon disulfide (CS₂), generating a trithiocarbonate anion (RSCS₂⁻). nih.govacs.org
This intermediate anion can then be reacted with an electrophile, typically an alkyl halide (R'-X), to yield the final trithiocarbonate product. researchgate.net If the alkyl halide used is the same as the parent thiol (R' = R), a symmetrical trithiocarbonate is formed. If a different alkyl halide is introduced, an unsymmetrical trithiocarbonate is produced. lookchem.com A variety of bases can be employed, including sodium hydroxide (B78521) and triethylamine (B128534). researchgate.netlookchem.com The reaction rate can be influenced by the nature of the halide, with the reactivity order being RI > RBr > RCl. psu.edu
One approach involves reacting an alkylthiol with carbon disulfide using potassium hydroxide to form the potassium alkyl trithiocarbonate, which is subsequently reacted with an alkyl or aralkyl bromide to create the desired product. lookchem.com Another variation uses 1,1'-thiocarbonyl diimidazole (TCDI), which reacts with secondary thiols to form an intermediate that can then react with a primary thiol to produce an asymmetrical trithiocarbonate. acs.orgacs.org
Phase-transfer catalysis (PTC) has emerged as a highly efficient technique for the synthesis of trithiocarbonates, particularly for one-pot procedures. tandfonline.comscribd.com This method facilitates the transfer of the trithiocarbonate anion from an aqueous phase to an organic phase where the alkylating agent (e.g., alkyl halide) is located. wikipedia.orgtandfonline.com This overcomes the mutual insolubility of the reactants, often leading to milder reaction conditions, shorter reaction times, and improved yields.
A common PTC approach involves reacting carbon disulfide and alkyl halides in a two-phase system of aqueous sodium hydroxide and an organic solvent, with a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (n-Bu₄NHSO₄). wikipedia.orgtandfonline.com The catalyst transports the trithiocarbonate anion, formed in the aqueous phase, across the interface into the organic phase for in situ alkylation. tandfonline.com This method avoids the need for other sulfur nucleophiles, as carbon disulfide is the sole source of sulfur. tandfonline.com
The synthesis of both symmetrical and cyclic trithiocarbonates has been successfully achieved using PTC. tandfonline.comoup.com For instance, cyclic trithiocarbonates like 1,3-dithiolane-2-thiones can be conveniently prepared by treating 1,2-dihaloalkanes with sodium trithiocarbonate in the presence of a phase-transfer catalyst. oup.com Choline (B1196258) hydroxide has also been reported to act as both a strong organic base and a phase-transfer catalyst, enhancing reagent interaction and leading to higher yields in less time. eurchembull.com
One-pot synthetic protocols are highly valued for their operational simplicity, reduced waste, and efficiency, as they combine multiple reaction steps into a single procedure without isolating intermediates. tandfonline.comrsc.org Several one-pot methods for synthesizing symmetrical and unsymmetrical trithiocarbonates have been developed.
One such method involves the reaction of carbon disulfide and various alkyl halides in dimethylformamide (DMF) using potassium phosphate (B84403) (K₃PO₄) as an inexpensive and effective base. tandfonline.com Another protocol uses imidazole (B134444) as a catalyst in a mixture of DMSO and water to synthesize symmetric dialkyl and cyclic trithiocarbonates from alkyl halides and carbon disulfide under mild conditions. tandfonline.com
A particularly eco-friendly one-pot synthesis uses triethylamine as a catalyst in water at room temperature. researchgate.net In this procedure, a mixture of a thiol and triethylamine is treated with carbon disulfide, followed by the addition of an alkyl halide to afford the desired trithiocarbonate in good to excellent yields. researchgate.net This method is applicable to a range of aliphatic and aromatic thiols with primary and benzyl (B1604629) halides. researchgate.net The use of 1,1'-thiocarbonyl diimidazole (TCDI) also enables a one-pot synthesis where TCDI is reacted with a secondary thiol or alcohol, and the resulting intermediate is then reacted with a primary thiol to form an asymmetrical trithiocarbonate. acs.orgacs.org
| Catalyst/Base | Solvent | Reactants | Key Features | Reference |
|---|---|---|---|---|
| K₃PO₄ | DMF | Alkyl halides, CS₂ | Inexpensive, non-toxic, strong inorganic base. | tandfonline.com |
| Imidazole | DMSO/Water | Alkyl halides, CS₂ | Inexpensive, non-toxic, mild reaction conditions. | tandfonline.com |
| Triethylamine | Water | Thiols, CS₂, Alkyl halides | Eco-friendly, performed at room temperature. | researchgate.net |
| KF/Al₂O₃ | DMF | Alkyl halides, CS₂ | Convenient, occurs at room temperature. | researchgate.netoup.com |
| Choline Hydroxide | - | Alkyl halides, CS₂ | Biodegradable, acts as both base and PTC. | eurchembull.com |
Targeted Synthesis of Diethyl Trithiocarbonate and its Derivatives
The synthesis of this compound, a specific symmetrical trithiocarbonate, generally follows the established methods for dialkyl trithiocarbonates. One of the historical methods for its preparation involves the reaction of sodium trithiocarbonate with an appropriate alkyl halide, in this case, an ethyl halide such as ethyl bromide or ethyl iodide. lookchem.com
A more direct and common laboratory synthesis involves the reaction of ethanethiol (B150549) (ethyl mercaptan) with carbon disulfide in the presence of a base like potassium hydroxide. This reaction forms potassium ethyl trithiocarbonate as an intermediate. Subsequent reaction of this intermediate with an ethyl halide yields this compound. lookchem.com
The general reaction can be summarized as:
Formation of Thiolate: C₂H₅SH + KOH → C₂H₅SK + H₂O
Formation of Trithiocarbonate Salt: C₂H₅SK + CS₂ → C₂H₅SCS₂K
Alkylation: C₂H₅SCS₂K + C₂H₅Br → (C₂H₅S)₂CS + KBr
This approach is versatile and can be adapted using the various methodologies described previously, such as phase-transfer catalysis or one-pot procedures, to optimize yield and reaction conditions. scribd.comtandfonline.com
Sustainable and Environmentally Benign Approaches in Trithiocarbonate Synthesis
In recent years, there has been a significant push towards developing sustainable and environmentally friendly ("green") synthetic methods in chemistry. For trithiocarbonate synthesis, this involves minimizing the use of hazardous organic solvents, employing non-toxic and biodegradable reagents, and improving energy efficiency. eurchembull.comresearchgate.net
One notable green approach is the use of water as a reaction medium. A simple and efficient one-pot synthesis of symmetrical and unsymmetrical trithiocarbonates has been developed using triethylamine as a catalyst in water at room temperature, which avoids harmful organic solvents. researchgate.net Another sustainable method employs choline hydroxide, a biodegradable and water-soluble organic base, for the synthesis of symmetrical trithiocarbonates. eurchembull.com Choline hydroxide serves a dual role as a strong base and a phase-transfer catalyst, improving reaction efficiency. eurchembull.com
The use of solid-supported catalysts also contributes to greener synthesis. For example, potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃) has been used as an efficient, heterogeneous catalyst for the one-pot synthesis of symmetrical trithiocarbonates from alkyl halides and carbon disulfide in DMF at room temperature. researchgate.netoup.com This system offers mild reaction conditions and avoids the use of highly toxic starting materials. researchgate.net Similarly, polymer-supported reagents, such as the hydroxide form of an anion exchange resin, provide a mild and non-aqueous route to symmetrical and unsymmetrical trithiocarbonates, with the added benefit that the polymeric system can be easily regenerated and reused. psu.edu
Synthesis of Functionalized Trithiocarbonate Derivatives for Specific Chemical Applications
The synthesis of functionalized trithiocarbonates is of great interest, primarily due to their extensive use as chain transfer agents (CTAs) in RAFT polymerization. tandfonline.comresearchgate.net RAFT polymerization is a versatile method for producing polymers with controlled molecular weights, narrow polydispersity, and complex architectures. tandfonline.com The functionality on the trithiocarbonate CTA can be incorporated into the resulting polymer, providing a route to functionalized materials. researchgate.netscispace.com
A variety of functional groups have been incorporated into trithiocarbonate structures. For example, S,S-bis(α,α'-dimethyl-α''-acetic acid) trithiocarbonate, a diacid functional CTA, has been synthesized and used for creating telechelic polymers and for fabricating organic/inorganic nanohybrids for biomedical applications. davidpublisher.comacs.org The synthesis of such compounds often involves multi-step procedures starting from reagents like carbon disulfide, chloroform, and acetone. davidpublisher.com
Other examples include the preparation of benzhydryl 2-propanoyl-functionalized trithiocarbonates, which serve as RAFT agents for the polymerization of styrene, introducing a benzhydryl ester group at the α-terminus of the polymer chain. researchgate.net Rhodanine-based derivatives can be synthesized by reacting bis(carboxymethyl) trithiocarbonate with aminobenzoic acids, creating compounds with potential biological applications. nih.gov Furthermore, trithiocarbonate-functionalized polymers, such as TTC-PNiPAAm, have been synthesized via RAFT polymerization for creating nanocomposites with antimicrobial properties. mdpi.com These examples highlight the adaptability of trithiocarbonate synthesis to create tailored molecules for advanced applications in materials science and medicine.
| Functional Group | Trithiocarbonate Derivative Example | Intended Application/Use | Reference |
|---|---|---|---|
| Carboxylic Acid | S,S-bis(α,α'-dimethyl-α''-acetic acid) trithiocarbonate | RAFT agent for telechelic polymers; nanohybrid fabrication. | davidpublisher.comacs.org |
| Benzhydryl Ester | Benzhydryl 2-(alkylsulfanylthiocarbonylsulfanyl)propanoate | RAFT agent for functionalized polystyrene synthesis. | researchgate.net |
| Polymer Chain (PNiPAAm) | 2-(Dodecylthiocarbonothioylthio)propionic acid used as CTA | Synthesis of polymer-silver nanocomposites with thermoresponsive and antimicrobial properties. | mdpi.com |
| Oxazolyl | Oxazolyl benzhydryl-functionalized trithiocarbonates | RAFT agent for introducing oxazolyl groups onto polystyrene chains. | scispace.com |
| Rhodanine | Reacting bis(carboxymethyl) trithiocarbonate with amino acids | Synthesis of fluorescent derivatives as potential therapeutic agents. | nih.gov |
Iii. Mechanistic and Kinetic Investigations of Trithiocarbonate Reactions
Fundamental Reaction Mechanisms of Trithiocarbonate (B1256668) Transformations
Trithiocarbonates (TTCs), such as diethyl trithiocarbonate, undergo a variety of chemical transformations, the mechanisms of which are central to their application in fields like polymer chemistry and materials science. A primary application is in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a process that relies on the reversible reaction of a thiocarbonylthio compound with propagating polymer radicals. cmu.edu The fundamental mechanism of RAFT polymerization involves a sequence of addition and fragmentation steps, allowing for the controlled synthesis of polymers with specific architectures. cmu.edu
The formation of trithiocarbonates can be achieved through the reaction of a trithiocarbonate ion (CS₃²⁻), often synthesized from carbon disulfide (CS₂) and a base like sodium hydroxide (B78521), with a dihalogen species. rsc.org Conversely, the decomposition of TTCs is a key aspect of their chemistry. Studies have shown that TTC decomposition in solution follows first-order reaction kinetics, breaking down to the corresponding thiol. researchgate.net The stability of TTCs can be low in solution, a factor that influences their reaction pathways. researchgate.net For instance, the decay of trithiocarbonate anions to release CS₂ is a pH-independent process where the rate-limiting step is the dissociation of CS₂ from the thiolate anion (RS⁻). researchgate.net
The cleavage of the trithiocarbonate group is highly dependent on the nature of its substituents and the reaction conditions. In the context of RAFT-synthesized polymers, thermolysis of a trithiocarbonate end-group can proceed through different mechanisms. For polyacrylates, a process involving C–S bond homolysis followed by backbiting and β-scission is typical. nih.govmdpi.com For polystyrene, thermolysis often follows a Chugaev-type elimination mechanism. nih.gov The kinetics of this thermal degradation can be complex, especially for trithiocarbonates which possess two C-S bonds, in contrast to the first-order kinetics observed for dithiobenzoate degradation. nih.gov Aminolysis, another method for cleaving the TTC group, can yield both polymeric thiols and disulfides, with the outcome influenced by the polymer backbone. mdpi.com
Spectroscopic investigations suggest that the adsorption mechanism of TTCs can also vary depending on the environment, with different mechanisms dominating in reducing versus oxidizing conditions. researchgate.net
Radical Intermediates and Pathways in Trithiocarbonate Chemistry
The chemistry of trithiocarbonates is profoundly linked to the formation and reaction of radical intermediates. nih.gov These intermediates are typically carbon-centered radicals that are sp²-hybridized with a trigonal planar geometry, where the unpaired electron resides in a p orbital. libretexts.org The stability of these radicals is influenced by substituent groups through resonance or sigma-donation, with benzylic and tertiary radicals being more stable. libretexts.org
In the context of RAFT polymerization, the core mechanism hinges on the reversible addition of a propagating radical (P•) to the C=S bond of the trithiocarbonate RAFT agent. This forms a stabilized radical intermediate. rsc.org This intermediate can then fragment, either reforming the starting radical and RAFT agent or, more productively, releasing a new radical (R•, the leaving group) and forming a dormant polymeric trithiocarbonate. cmu.edu The effectiveness of this process depends on the stability of the intermediate radical, which is largely governed by the "Z-group" of the RAFT agent (S-R in the case of trithiocarbonates). rsc.org
The general order of radical intermediate stability for common RAFT agents is: dithiobenzoates > trithiocarbonates > dithioalkanoates > xanthates > dithiocarbamates. rsc.org If the intermediate radical is too stable, it can become trapped, leading to retardation or inhibition of the polymerization. rsc.org
The photolysis of trithiocarbonate RAFT agents, such as in photoiniferter polymerization, generates a carbon-centered radical and a trithiocarbonate-based sulfur radical. acs.org One potential side reaction is the irreversible loss of carbon disulfide (CS₂) from this trithiocarbonate-based radical. acs.org To mitigate this and improve control, a proposed mechanism involves the combination of the trithiocarbonate-based radical with another molecule of the RAFT agent, forming a heteroatom-stabilized carbon radical that resembles the dormant species in conventional RAFT. acs.org
The pathway of radical reactions also dictates the final polymer architecture. In the synthesis of star polymers using a tetrafunctional trithiocarbonate, for example, the mode of growth depends on the leaving-group ability of the substituents. cmu.edu If the leaving groups are benzylic, they fragment readily, meaning the propagating radicals are linear chains that add to a dormant star-shaped core. cmu.edu
Kinetic Studies of Trithiocarbonate-Mediated Processes
Kinetic analysis of reactions involving this compound provides critical insights into reaction rates and mechanisms. The decomposition of trithiocarbonates in solution, for example, has been shown to follow a first-order reaction rate. researchgate.net
In RAFT polymerization, kinetic studies are essential for understanding and optimizing the process. The polymerization of various monomers mediated by trithiocarbonates generally follows first-order rate kinetics with respect to monomer consumption. researchgate.net This is often confirmed by monitoring the decrease in monomer concentration over time using techniques like ¹H NMR spectroscopy. researchgate.net A key finding from such studies is the linear increase of the number-average molecular weight of the polymer with monomer conversion, which is a hallmark of a controlled polymerization process. researchgate.net
Several experimental parameters significantly influence the kinetics. The ratio of the chain transfer agent (CTA) to the initiator is particularly crucial. researchgate.net Decreasing this ratio generally leads to an increased rate of polymerization, often without a significant loss of control over the molecular weight distribution. researchgate.net Temperature is another critical factor; raising the temperature typically increases the rate of polymerization but can also accelerate the degradation of the trithiocarbonate group. escholarship.orgusm.edursc.org For instance, during the RAFT polymerization of N-phenylmethacrylamide at 70 °C, 60% of the trithiocarbonate end-groups degraded after 12 hours, compared to only 8% degradation at 30 °C over the same period. escholarship.org
The nature of the monomer also impacts the kinetics. The apparent rate of propagation for acrylates is often slower than for methacrylates when a trithiocarbonate RAFT agent is used, suggesting that the polymerization of methyl acrylate (B77674) is retarded due to the lower stability of its propagating radical compared to methacrylic radicals. rsc.org Kinetic models for RAFT step-growth polymerizations have shown that the reaction order depends on the initiation method; thermally initiated processes show a first-order dependence on monomer concentration, while photo-iniferter processes display a three-half order dependence. rsc.org
Table 1: Influence of Reaction Conditions on Trithiocarbonate Degradation and Polymerization Kinetics
| System / Monomer | RAFT Agent Type | Conditions | Observation | Reference |
|---|---|---|---|---|
| N-phenylmethacrylamide (PhMA) | Trithiocarbonate | 70 °C, 12 h | 60% degradation of TTC group | escholarship.org |
| N-phenylmethacrylamide (PhMA) | Trithiocarbonate | 30 °C, 12 h | 8% degradation of TTC group | escholarship.org |
| N-benzylmethacrylamide (BnMA) | Trithiocarbonate | 70 °C, 12 h | 3% degradation of TTC group | escholarship.org |
| Methyl Acrylate (MA) | Trithiocarbonate | Blue Light, 70 °C | Slower apparent propagation rate compared to MMA | rsc.org |
This table is interactive. You can sort and filter the data.
Influence of Substituent Effects on Trithiocarbonate Reactivity and Stability
The reactivity and stability of trithiocarbonates are profoundly influenced by the electronic and steric nature of their substituents (the R and Z groups in the R-S-C(=S)-Z structure). mdpi.comresearchgate.net These effects are critical in RAFT polymerization, where the choice of substituents dictates the agent's effectiveness with different monomers. cimav.edu.mx
Density Functional Theory (DFT) studies have provided a comprehensive theoretical framework for understanding these influences. researchgate.netresearchgate.net By analyzing electronic parameters such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap, researchers can evaluate a molecule's stability and potential reactivity. researchgate.netresearchgate.net Global reactivity descriptors, including chemical potential (µ), chemical hardness (η), chemical softness (s), and the electrophilicity index (ω), are also used to quantify these properties. researchgate.netresearchgate.net For example, a higher chemical potential can indicate greater chemical reactivity. researchgate.net
The Z group (in the case of a symmetric trithiocarbonate like this compound, Z is an ethylthio, -SEt, group) primarily modifies the reactivity of the C=S double bond towards radical addition and affects the stability of the intermediate radical adduct. mdpi.comcimav.edu.mx The R group, known as the leaving group, primarily influences the fragmentation step of the RAFT mechanism. mdpi.comcimav.edu.mx For a symmetric trithiocarbonate, the R and Z groups are structurally related (R = Z' in R-S(C=S)-S-Z'), meaning the fragmentation can proceed in two directions. cimav.edu.mx
The chemical nature of the monomer being polymerized also interacts with these substituent effects. researchgate.net The position of the trithiocarbonate fragment within a macromolecule—whether it is located centrally or at the end—depends on the interplay between the monomer's nature and the substituents on the trithiocarbonate. researchgate.net For monomers like styrene, steric strain in the radical intermediate appears to have little effect. researchgate.net However, for monomers such as n-butyl acrylate and tert-butyl acrylate, steric energy differences in the intermediate radical adducts become significant. researchgate.net
Table 2: DFT-Calculated Reactivity Descriptors for Substituted Trithiocarbonates (TTCs)
| Compound ID | Substituent Type | Chemical Potential (µ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) | Reactivity Classification | Reference |
|---|---|---|---|---|---|---|
| TTC1-TTC11 | Various Alkyl/Aryl | (Not specified individually) | (Not specified individually) | 1.5 - 4.0 | High Reactivity | researchgate.net |
| TTC11 | (Not specified) | ~ -3.95 | (Not specified) | (Not specified) | Lower Reactivity | researchgate.net |
| TTC12-TTC14 | (Not specified) | (Not specified individually) | (Not specified individually) | > 4.0 (Implied) | Super-electrophilic | researchgate.net |
This table summarizes findings from a DFT study on various trithiocarbonates. Specific values for each compound were not detailed in the source, but ranges and comparative values were provided. The table is interactive.
Iv. Computational and Theoretical Chemistry of Trithiocarbonates
Electronic Structure Analysis using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. chemicalbook.com Instead of analyzing the complex wavefunction of all electrons, DFT focuses on the electron density, which simplifies calculations significantly while maintaining high accuracy. chemicalbook.com
Molecular Orbital Theory and Frontier Orbital Analysis (HOMO-LUMO)
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. libretexts.org Among these, the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of paramount importance for understanding chemical reactivity. libretexts.org
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For symmetric trithiocarbonates, the electronic transitions between these orbitals, such as the n → π* transition, are critical for understanding their photophysical properties. mdpi.com Although extensive DFT studies have calculated HOMO-LUMO energies for a range of trithiocarbonates, specific values for diethyl trithiocarbonate (B1256668) have not been explicitly identified in the available research. researchgate.netresearchgate.net
Prediction of Reactivity and Stability via Quantum Chemical Descriptors (e.g., Electrophilicity Index, Chemical Hardness)
From the HOMO and LUMO energy values derived from DFT calculations, several global reactivity descriptors can be calculated to quantify a molecule's reactivity and stability. wpmucdn.com These descriptors provide a conceptual framework for understanding chemical behavior.
Key quantum chemical descriptors include:
Chemical Hardness (η): Defined as half the difference between the ionization potential and electron affinity, it is approximated as half of the HOMO-LUMO gap. Hard molecules have a large gap and are more stable and less reactive. sigmaaldrich.com
Chemical Potential (μ): Related to the negative of electronegativity, it describes the tendency of electrons to escape from a system. researchgate.net
Electrophilicity Index (ω): This descriptor measures the stabilization in energy when a molecule acquires additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile. sigmaaldrich.com
These descriptors are invaluable for comparing the reactivity of different molecules within a class. For example, studies on various trithiocarbonates have used these parameters to rank their stability and reactivity based on different substituents. researchgate.net However, a specific data table of these descriptors for diethyl trithiocarbonate is not available in the consulted literature.
Simulation of Reaction Mechanisms and Energy Barriers (e.g., Thermal Decomposition)
Computational methods, particularly DFT, are widely used to simulate reaction mechanisms and calculate the associated energy barriers. This is crucial for understanding processes like thermal decomposition. For a trithiocarbonate, thermolysis typically involves the cleavage of C–S bonds. researchgate.netchemrxiv.org
A computational study of the thermal decomposition of this compound would involve:
Identifying plausible decomposition pathways.
Calculating the geometries of the reactant, transition states, intermediates, and products for each pathway.
Determining the activation energy (the energy barrier of the transition state) for each step.
The pathway with the lowest activation energy is the most likely decomposition route. Such simulations can reveal whether the decomposition is a concerted or stepwise process and identify the rate-determining step. While computational studies on the decomposition of various organic molecules and polymers containing trithiocarbonate moieties exist, specific simulations detailing the reaction coordinates and energy barriers for the thermal decomposition of this compound could not be found in the surveyed scientific literature. rsc.orgfigshare.com
V. Advanced Spectroscopic and Analytical Characterization
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of trithiocarbonates and for probing the kinetics and mechanisms of RAFT polymerization. Both ¹H and ¹³C NMR are routinely employed to confirm the structure of the RAFT agent and to analyze the resulting polymers.
¹H NMR Spectroscopy provides information on the proton environment within the molecule. For polymers synthesized via RAFT, ¹H NMR is used to determine monomer conversion by comparing the integrals of monomer vinyl peaks with those of the polymer backbone. It also helps in confirming the presence of the trithiocarbonate (B1256668) end-group by identifying the characteristic signals of the protons adjacent to the sulfur atoms. For instance, in situ ¹H NMR analysis has been instrumental in investigating the kinetics and byproducts of trithiocarbonate degradation at elevated temperatures. escholarship.orgescholarship.orgresearchgate.net Such studies have provided mechanistic insights, revealing that degradation can occur through nucleophilic attack on the thiocarbonyl group by the ultimate monomer unit in certain polymer chains. escholarship.orgresearchgate.net
¹³C NMR Spectroscopy offers complementary information about the carbon skeleton. It is particularly useful for identifying the thiocarbonyl carbon (C=S), which has a characteristic downfield chemical shift. The hydrolysis and degradation of trithiocarbonate RAFT agents can be identified using ¹H and ¹³C NMR, which can show, for example, the hydrolysis of a cyano functionality to an amide adduct in certain RAFT agents. researchgate.net
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguous assignment of all proton and carbon signals, especially in complex polymer structures. researchgate.netipb.ptmdpi.com These techniques are crucial for confirming the covalent attachment of the trithiocarbonate moiety to the polymer chain and for elucidating the structures of any side products formed during polymerization.
| Nucleus | Typical Chemical Shift (δ, ppm) for Diethyl Trithiocarbonate Moiety | Notes |
| ¹H | 3.3 - 3.5 (q, -S-CH₂ -CH₃) | Chemical shift and multiplicity depend on the specific molecular environment. |
| ¹H | 1.3 - 1.5 (t, -S-CH₂-CH₃ ) | Coupled to the adjacent methylene protons. |
| ¹³C | ~220 | The thiocarbonyl carbon (C=S) is highly deshielded and appears far downfield. |
| ¹³C | ~30-40 (-S-CH₂ -CH₃) | |
| ¹³C | ~10-15 (-S-CH₂-CH₃ ) |
Note: The exact chemical shifts can vary depending on the solvent and the specific structure of the molecule or polymer. illinois.educhemicalbook.comoregonstate.edu
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.comupi.edu In the context of this compound and its derivatives, FT-IR is primarily used to confirm the presence of the key trithiocarbonate group and other functional groups within the RAFT agent or the final polymer.
The most characteristic vibrational band for a trithiocarbonate moiety is the C=S stretching vibration. This absorption is typically found in the region of 1050-1250 cm⁻¹. However, its exact position and intensity can be influenced by the surrounding molecular structure. For polymers synthesized using a trithiocarbonate RAFT agent, a weak absorption around 1070 cm⁻¹ can often be ascribed to the C=S group of the end-group. researchgate.net
Other important vibrational modes that can be observed include:
C-H stretching: Aliphatic C-H stretches from the ethyl groups are typically observed in the 2850-3000 cm⁻¹ region. rsc.org
C-S stretching: These vibrations occur in the fingerprint region (typically 600-800 cm⁻¹) and can be difficult to assign definitively due to coupling with other vibrations.
FT-IR analysis is particularly useful for confirming the successful synthesis of polymers and for qualitative assessment of the retention of the trithiocarbonate end-group after polymerization. acs.org For example, when trithiocarbonate-functionalized polymers are used to create nanocomposites, FT-IR can confirm the presence of the polymer matrix. researchgate.net
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| C=S Stretch | 1050 - 1250 | Medium to Strong |
| C-H Aliphatic Stretch | 2850 - 3000 | Strong |
| C-S Stretch | 600 - 800 | Weak to Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Degradation Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The thiocarbonyl group (C=S) in this compound possesses distinct chromophoric properties, making UV-Vis spectroscopy an excellent tool for its characterization and for monitoring its fate during polymerization. rsc.org
Trithiocarbonates typically exhibit two main absorption bands:
A strong absorption band in the UV region, around 310 nm, attributed to a π–π* electronic transition. rsc.orgresearchgate.net
A weaker absorption band in the visible region (around 450 nm), corresponding to a formally forbidden n–π* transition. rsc.orgresearchgate.netwhiterose.ac.uk
The precise wavelength and intensity of these absorptions are sensitive to the substitution pattern on the trithiocarbonate and the polarity of the solvent. rsc.orgresearchgate.net This sensitivity allows for the use of UV-Vis spectroscopy to monitor the RAFT polymerization process. The concentration of the trithiocarbonate end-groups can be quantified using the strong π–π* absorption band, which enables the calculation of the number-average molar mass (Mₙ) of the resulting polymers. rsc.orgresearchgate.net
Furthermore, UV-Vis spectroscopy is a powerful method for monitoring the degradation of the trithiocarbonate moiety. escholarship.orgresearchgate.net A decrease in the absorbance of the characteristic π–π* peak at ~310 nm over time can indicate the loss of the RAFT end-group due to side reactions, such as those induced by high temperatures or nucleophilic attack. researchgate.netmdpi.com For example, studies have shown significant trithiocarbonate degradation during the polymerization of certain monomers at 70 °C, which was readily quantified by monitoring the decrease in UV-Vis absorbance. escholarship.orgescholarship.org
Electron Paramagnetic Resonance (EPR/ESR) Spectroscopy for Radical Detection and Studies
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific spectroscopic technique for the detection and characterization of species with unpaired electrons, such as free radicals. nih.gov In the context of RAFT polymerization mediated by this compound, EPR is an invaluable tool for studying the radical intermediates that are central to the polymerization mechanism.
The RAFT process involves a delicate equilibrium between active (propagating radicals) and dormant (polymer chains capped with the trithiocarbonate group) species. EPR spectroscopy can be used to:
Detect Propagating Radicals: By directly observing the concentration of propagating radicals, EPR provides insights into the kinetics of the polymerization.
Study Radical Intermediates: The technique can help identify the structure of the intermediate radical species formed during the addition-fragmentation steps.
Investigate Termination Pathways: EPR can monitor the decay of radical signals, providing information about termination reactions.
EPR spin trapping is a common method used in these studies. A "spin trap" molecule reacts with the transient radicals to form more stable radicals (spin adducts) that can be more easily detected and characterized by EPR. mdpi.com This technique has been successfully applied to monitor the formation of carbon-centered radicals during polymerization processes. mdpi.com For RAFT polymerization of acrylates, EPR has been used to monitor the trapping of radicals, with signals being observed after heating the reaction mixture for several hundred minutes, indicating the slow and controlled generation of radical species. researchgate.net
Chromatographic Techniques for Molecular Weight and Polydispersity Analysis (e.g., Size Exclusion Chromatography/Gel Permeation Chromatography)
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable analytical technique for characterizing polymers. It separates molecules based on their hydrodynamic volume in solution, allowing for the determination of the polymer's molecular weight distribution.
For polymers synthesized using this compound as a RAFT agent, SEC/GPC is the standard method for evaluating the success of the controlled polymerization. The key parameters obtained from a GPC analysis are:
Number-Average Molecular Weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. In a successful RAFT polymerization, the experimentally determined Mₙ shows a linear increase with monomer conversion and is in good agreement with the theoretical Mₙ. escholarship.orgcmu.edu
Weight-Average Molecular Weight (Mₙ): An average that is more sensitive to the presence of high molecular weight chains.
Polydispersity Index (PDI or Đ): Calculated as Mₙ/Mₙ, this value indicates the breadth of the molecular weight distribution. A key feature of a controlled polymerization like RAFT is the ability to produce polymers with a narrow molecular weight distribution, typically with PDI values less than 1.3. acs.orgcmu.edu
SEC traces of polymers prepared by trithiocarbonate-mediated RAFT polymerization typically show narrow, symmetric peaks that shift to higher molecular weights (shorter elution times) as the polymerization progresses, which is a hallmark of a living/controlled process. escholarship.orgresearchgate.net Any deviation, such as the appearance of bimodal distributions or high molecular weight shoulders, can indicate termination events or other side reactions.
X-ray Diffraction (XRD) for Crystalline Structure Elucidation of Trithiocarbonates and Derived Materials
X-ray Diffraction (XRD) is a powerful technique used to determine the atomic and molecular structure of a crystal. By measuring the angles and intensities of the diffracted X-ray beams, a three-dimensional picture of the electron density within the crystal can be produced.
While this compound itself is a small molecule, XRD can be applied to determine its single-crystal structure, providing precise bond lengths and angles. More commonly in the context of its applications, XRD is used to analyze the morphology of polymeric materials synthesized using trithiocarbonate RAFT agents.
For semi-crystalline polymers or block copolymers that form ordered nanostructures, XRD is used to:
Determine Crystallinity: The presence of sharp diffraction peaks superimposed on a broad amorphous halo indicates a semi-crystalline material.
Identify Crystal Structure: The positions of the diffraction peaks can be used to determine the unit cell dimensions of the crystalline regions.
Analyze Nanostructure: In the case of self-assembled block copolymers, small-angle X-ray scattering (SAXS), a related technique, can provide information on the size, shape, and arrangement of the microphase-separated domains.
Microscopic Techniques for Material Morphology and Structure (e.g., Atomic Force Microscopy, Transmission Electron Microscopy)
Microscopic techniques provide direct visualization of the surface topography and internal structure of materials at the nanoscale. For polymers and materials derived from this compound, Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are particularly insightful.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can image surfaces on the atomic scale. An AFM cantilever with a sharp tip scans the surface, and the deflection of the cantilever is used to create a topographical map. AFM is used to:
Analyze Surface Morphology: It provides detailed information about the surface roughness and features of polymer films.
Study Polymer Growth: AFM has been used to monitor the growth and roughness of polymer films prepared via RAFT, showing differences in surface morphology depending on the RAFT agent (e.g., trithiocarbonate vs. dithiobenzoate) used. researchgate.netresearchgate.net
Visualize Self-Assembled Structures: For block copolymers, AFM can visualize the microphase-separated domains (e.g., spheres, cylinders, lamellae) that form on a surface.
Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultrathin specimen. The interaction of the electrons with the sample forms an image, providing very high-resolution structural information. TEM is often used to:
Visualize Nanoparticles: If the polymerization is used to create nanoparticles or core-shell structures, TEM can reveal their size, shape, and morphology.
Image Bulk Nanostructures: For block copolymers, TEM (often requiring selective staining of one of the blocks to enhance contrast) can visualize the microphase-separated morphology in the bulk material.
These microscopic techniques are crucial for understanding how the controlled polymer architecture achieved through trithiocarbonate-mediated RAFT translates into specific material properties and nanoscale structures.
Vi. Applications of Trithiocarbonates in Controlled Radical Polymerization
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Principles
RAFT polymerization is a form of reversible-deactivation radical polymerization that modulates polymer chain growth through the use of a thiocarbonylthio CTA, such as a trithiocarbonate (B1256668). wikipedia.orgcore.ac.uk The process operates on a degenerative chain transfer mechanism, establishing a dynamic equilibrium between active, propagating radical chains and dormant polymer chains that are capped with the thiocarbonylthio group. core.ac.ukcmu.eduspecificpolymers.com
The fundamental steps of the RAFT mechanism are as follows:
Initiation: A standard radical initiator generates free radicals, which then react with monomer units to begin polymerization, forming propagating chains (P•n).
Chain Transfer: The propagating radical (P•n) adds to the C=S bond of the RAFT agent (a trithiocarbonate in this context). This creates an intermediate radical.
Fragmentation: This intermediate radical fragments, releasing a new radical (R•) from the original RAFT agent and forming a dormant polymer chain capped with the trithiocarbonate group. The new radical (R•) can then initiate the growth of a new polymer chain.
Re-initiation and Equilibration: The newly formed propagating chains (P•m) can add to the dormant, trithiocarbonate-capped polymer chains. This reversible addition-fragmentation process continues, allowing for the rapid exchange between active and dormant states. This equilibrium ensures that all polymer chains have an equal opportunity to grow, leading to a controlled polymerization process and polymers with a narrow molecular weight distribution. core.ac.uk
This equilibrium is the key to the controlled nature of RAFT, allowing for the synthesis of well-defined polymers. The retention of the thiocarbonylthio end-group throughout the polymerization imparts a "living" character to the polymer chains, enabling further modifications or chain extensions. specificpolymers.com
Design and Efficacy of Diethyl Trithiocarbonate-based RAFT Agents
The effectiveness of a RAFT agent is determined by the substituents attached to the trithiocarbonate core: the stabilizing Z-group and the re-initiating R-group. In this compound, the ethyl group can function as either the Z or R group, depending on the synthesis of the specific agent. Symmetrical trithiocarbonates, for example, can be designed to allow polymer chains to grow in two directions, which is a significant advantage for creating specific polymer architectures like ABA triblock copolymers in just two steps. cmu.edu
The design of trithiocarbonate-based RAFT agents is crucial for controlling the polymerization of different monomers. For instance, S-(4-vinyl)benzyl S′-propyltrithiocarbonate is a polymerizable RAFT agent used to create branched multifunctional CTAs, which can then be used to synthesize star-shaped polymers. acs.org The efficacy of these agents is demonstrated by their ability to produce polymers with low polydispersities (often below 1.2) and molecular weights that increase linearly with monomer conversion, as shown in the table below. cmu.edu
| Monomer | RAFT Agent Type | Conversion (%) | Theoretical Mn (g/mol) | Experimental Mn (g/mol) | Polydispersity (Mw/Mn) |
|---|---|---|---|---|---|
| Styrene | S-methyl S-(2-cyanoisopropyl) trithiocarbonate | 72 | 22,300 | 22,000 | 1.09 |
| Methyl Acrylate (B77674) (MA) | S,S-bis(2-cyano-2-propyl) trithiocarbonate | 96 | 66,300 | 66,900 | 1.09 |
| Methyl Methacrylate (B99206) (MMA) | S-methyl S-(2-cyanoisopropyl) trithiocarbonate | 92 | 54,800 | 52,100 | 1.17 |
Polymerization of More Activated Monomers (MAMs) and Less Activated Monomers (LAMs)
The choice of RAFT agent is critical for controlling the polymerization of different classes of monomers. Monomers are broadly categorized as More Activated Monomers (MAMs) or Less Activated Monomers (LAMs) based on the reactivity of their vinyl bonds. specificpolymers.comspecificpolymers.com
More Activated Monomers (MAMs): These monomers, such as styrenes, acrylates, acrylamides, and methacrylates, have their vinyl group conjugated with an aromatic ring, carbonyl, or nitrile group. specificpolymers.comspecificpolymers.com Trithiocarbonates are highly effective RAFT agents for controlling the polymerization of MAMs. specificpolymers.com They provide excellent control over molecular weight and result in low polydispersity polymers.
Less Activated Monomers (LAMs): LAMs, including vinyl acetate and N-vinylpyrrolidone (NVP), have vinyl bonds adjacent to an electron-withdrawing group like nitrogen or oxygen. specificpolymers.com Typically, less active RAFT agents like xanthates or dithiocarbamates are preferred for LAMs, as highly active agents like trithiocarbonates can inhibit their polymerization. specificpolymers.com However, recent studies have shown that trithiocarbonates can be successfully used to polymerize certain LAMs, such as NVP, to produce well-defined oligomers with minimal side reactions, which can be an issue with traditional xanthate-based systems. acs.org Furthermore, N-vinylcarbazole (NVC), previously considered a LAM, has been shown to be best controlled by trithiocarbonate RAFT agents, indicating its intermediate reactivity between MAMs and LAMs. researchgate.net
Synthesis of Complex Polymer Architectures
The living nature of polymers synthesized via RAFT polymerization, due to the retention of the trithiocarbonate end-group, makes this technique exceptionally suitable for creating complex polymer architectures. specificpolymers.com
Block Copolymers: The most straightforward application is the synthesis of block copolymers. A polymer chain (macro-CTA) synthesized in a first step can be chain-extended with a second monomer to form a diblock copolymer. nih.gov Symmetrical trithiocarbonates are particularly useful as they can be used to synthesize ABA triblock copolymers in a two-step process. cmu.edu This method has been used to create multiblock copolymers of materials like polystyrene and poly(n-butyl acrylate). mdpi.com
Star Polymers: Star polymers, consisting of multiple polymer arms radiating from a central core, can be synthesized using multifunctional RAFT agents. nih.gov For example, a heptafunctional β-cyclodextrin core functionalized with trithiocarbonate groups has been used to synthesize seven-arm polystyrene stars. monash.eduresearchgate.net The kinetics of such polymerizations typically follow pseudo-first-order behavior. monash.eduresearchgate.net Another approach involves the copolymerization of a polymerizable RAFT agent with a conventional monomer to create a branched macro-CTA, which is then used to initiate the growth of the star arms. acs.org
Graft Copolymers: Graft copolymers, which feature polymeric side chains attached to a polymer backbone, can also be prepared. This can be achieved by first synthesizing a polymer backbone with pendant functional groups that can be converted into RAFT-active sites, from which the graft chains are then grown.
The versatility of trithiocarbonate-mediated RAFT allows for the precise design of these complex structures, which are valuable in a wide range of applications. researchgate.net
| Architecture | Monomers | RAFT Agent Type | Key Finding | Reference |
|---|---|---|---|---|
| ABA Triblock Copolymer | Styrene, n-Butyl Acrylate | Symmetrical Trithiocarbonate | Achieved in two sequential monomer addition steps. | cmu.edu |
| Multiblock Copolymer | Styrene, Butyl Acrylate | Polytrithiocarbonate | Resulted in low-disperse products with alternating segments. | mdpi.com |
| Star Polymer | Polystyrene | Heptafunctional β-cyclodextrin Trithiocarbonate | Synthesized seven-arm stars; polymerization followed pseudo-first-order kinetics. | monash.eduresearchgate.net |
| Hyperbranched Polymer | Methyl Acrylate, Styrene | Polymerizable Trithiocarbonate (VBPT) | Facile synthesis based on RAFT copolymerization of a polymerizable RAFT agent. | acs.org |
Advanced Initiation Systems in RAFT (Photo-Initiated, Redox-Initiated RAFT)
To overcome some limitations of thermally initiated RAFT, such as the need for high temperatures, advanced initiation systems have been developed.
Photo-Initiated RAFT: Light can be used to initiate RAFT polymerization, offering better temporal and spatial control. This can be achieved through several mechanisms:
Photoinitiator RAFT: A conventional photoinitiator is used to generate radicals upon light exposure. rsc.org
Photoiniferter RAFT (PI-RAFT): The RAFT agent itself acts as the initiator and chain transfer agent upon direct photo-excitation. rsc.orgamazonaws.com Trithiocarbonates are effective photoiniferters under both UV and visible light. amazonaws.com For instance, targeting specific electronic transitions (n-π*) in trithiocarbonates with blue light can significantly increase the rate of polymerization compared to other wavelengths. acs.org
Photoinduced Electron/Energy Transfer (PET-RAFT): An external photocatalyst absorbs light and then transfers energy or an electron to the RAFT agent to initiate polymerization. rsc.org This method has been used with trithiocarbonates to overcome conventional monomer blocking order limitations, for example, in the synthesis of poly(methyl acrylate-b-methyl methacrylate). nih.gov
Redox-Initiated RAFT: Redox initiation systems can generate radicals at lower temperatures. In some PET-RAFT systems involving trithiocarbonates, the addition of a tertiary amine like triethanolamine introduces a reversible redox reaction. This helps to stabilize the trithiocarbonate radical during chain extensions, leading to more uniform block copolymers. nih.gov Trithiocarbonates themselves can also act as intrinsic photoredox catalysts in the presence of a sacrificial amine, reducing dissolved oxygen and enabling polymerization without prior de-gassing. rsc.orguts.edu.au
Kinetics and Mechanism of RAFT Polymerization Mediated by Trithiocarbonates
The kinetics of RAFT polymerization mediated by trithiocarbonates generally exhibit characteristics of a controlled process. A key feature is a linear evolution of the number-average molecular weight (Mn) with monomer conversion. cmu.edu The polymerization rate often follows pseudo-first-order kinetics, which indicates a constant concentration of propagating radicals during the polymerization. mdpi.commonash.edu
However, induction periods are sometimes observed at the beginning of the polymerization. mdpi.com This is attributed to the pre-equilibrium phase, where reversible addition and fragmentation reactions occur between the trithiocarbonate CTA and the primary radicals generated from the initiator, before the main polymerization propagation begins. mdpi.com
Post-Polymerization Modification Strategies Utilizing Trithiocarbonate End-Groups
A major advantage of RAFT polymerization is the presence of the thiocarbonylthio end-group on the polymer chains, which can be easily modified post-polymerization to introduce new functionalities or create different polymer architectures. nih.gov
A common and highly efficient strategy is the aminolysis or hydrolysis of the trithiocarbonate group to generate a terminal thiol (-SH) group. nih.govrsc.orgd-nb.info This thiol is a versatile functional handle that can participate in a variety of subsequent "click" chemistry reactions:
Thiol-Michael Addition: The thiol can react with α,β-unsaturated esters or maleimides. This has been used to create end-functionalized polymers and polymer-bioconjugates. rsc.orgd-nb.info
Disulfide Formation: Thiols can be linked via disulfide bond formation. This has been used to couple polymers to molecules like L-cysteine or to convert the end-group into a pyridyl disulfide functionality for bioconjugation with peptides or oligonucleotides. nih.govsemanticscholar.org
Thiol-yne and Thiol-ene Reactions: These reactions provide further avenues for functionalization.
Alternatively, the trithiocarbonate group can be removed or replaced. Radical-induced reduction can replace the end-group with a hydrogen atom, while treatment with an excess of a radical initiator can replace it with a fragment from the initiator. mdpi.com It is also possible to transform the end group; for example, a reactive thiol generated from aminolysis can be converted back into a different trithiocarbonate group by reacting it with carbon disulfide and an alkylating agent, enabling further chain extensions with different monomers. nih.gov
Vii. Trithiocarbonates in Materials Science and Engineering
Development of Stimuli-Responsive Polymeric Materials
Stimuli-responsive, or "smart," polymers can undergo significant changes in their physical or chemical properties in response to external triggers like temperature, pH, or light. The use of trithiocarbonate-mediated RAFT polymerization is particularly advantageous for creating these materials because it allows for the precise incorporation of functional monomers that impart environmental sensitivity. mdpi.com
Researchers have successfully synthesized a variety of stimuli-responsive polymers using this method. For instance, thermoresponsive polymers that exhibit a lower critical solution temperature (LCST) have been developed, where the polymer is soluble below a certain temperature and becomes insoluble above it. mdpi.commdpi.com Similarly, pH-responsive polymers can be designed to swell or shrink based on the pH of the surrounding environment due to the protonation or deprotonation of incorporated acidic or basic monomers. mdpi.com The ability to create well-defined block copolymers using trithiocarbonate (B1256668) RAFT agents further allows for the design of amphiphilic systems that can self-assemble into micelles or other nanostructures in response to environmental cues. tcichemicals.com
| Polymer Type | Monomer(s) | Stimulus | Controlling Agent Type | Key Characteristics |
|---|---|---|---|---|
| Thermoresponsive | N-isopropylacrylamide (NIPAAm) | Temperature | Trithiocarbonate | Exhibits LCST, forms hydrogels near body temperature. |
| pH-Responsive | N,N-dimethylacrylamide (DMA) | pH | Trithiocarbonate | Swells in acidic conditions due to protonation. mdpi.com |
| Amphiphilic Block Copolymer | Styrene, Poly(ethylene glycol) methyl ether methacrylate (B99206) (PEO5MEMA) | Temperature/Solvent | Trithiocarbonate | Forms micelles in aqueous solution with thermoresponsive behavior. mdpi.com |
| Homotelechelic Oligomers | N-vinylpyrrolidone (NVP) | N/A (Surfactant Properties) | Bis(carboxymethyl)trithiocarbonate | Low molar mass oligomers with surfactant capabilities. acs.orgutwente.nl |
Fabrication of Nanohybrid Materials Incorporating Trithiocarbonate Moieties
Nanohybrid materials, which combine organic polymers with inorganic nanoparticles, leverage the properties of both components to create materials with enhanced functionality. The trithiocarbonate group plays a crucial role in the fabrication of these materials, primarily by acting as an effective anchor for grafting polymers onto nanoparticle surfaces. acs.orgresearchgate.net
The "grafting-to" approach involves synthesizing polymers with terminal trithiocarbonate groups via RAFT and subsequently attaching these pre-formed polymers to the surface of nanoparticles, such as gold (AuNPs) or silver (AgNPs). mdpi.comacs.orgresearchgate.net The sulfur atoms in the trithiocarbonate moiety exhibit a strong affinity for the surface of noble metals, allowing for the formation of stable, uniform polymer coatings. acs.org This method provides excellent control over the characteristics of the attached polymer chains. nih.gov
Alternatively, in the "grafting-from" method, a trithiocarbonate RAFT agent is first immobilized on the surface of an inorganic particle, such as silica (B1680970). nih.govresearchgate.net Polymerization is then initiated from these surface-anchored agents, resulting in a dense layer of polymer brushes growing directly from the nanoparticle core. researchgate.net Research has shown that polymers with multiple trithiocarbonate groups along their backbone can wrap around nanoparticles, creating multiple anchor points and forming robust nanohybrid structures. acs.orgdocumentsdelivered.com Another approach involves the intercalation of trithiocarbonate-containing compounds into layered materials like organoclays to create novel organic-inorganic nanohybrids. davidpublisher.com
| Nanoparticle Core | Polymer Shell | Fabrication Method | Trithiocarbonate Role | Resulting Structure |
|---|---|---|---|---|
| Gold (AuNP) | Poly(N-isopropylacrylamide) | Grafting-to | Terminal anchoring group | Uniform polymer shell on gold core with controlled interparticle distance. acs.orgresearchgate.net |
| Silver (AgNP) | Poly(N-isopropylacrylamide) | In-situ reduction | Stabilizing agent and matrix | Thermoresponsive nanocomposite with antimicrobial properties. mdpi.comnih.gov |
| Silica (SiP) | Polystyrene | Grafting-from (Surface-Initiated RAFT) | Immobilized RAFT agent | Silica particles coated with well-defined polymer brushes. researchgate.net |
| Montmorillonite Clay | S,S-bis(α,α'-dimethyl-α''-acetic acid) trithiocarbonate | Intercalation | Modifying and intercalating agent | Intercalated organic/inorganic nanohybrid. davidpublisher.com |
Engineering of Polymeric Films and Coatings
The precise control afforded by trithiocarbonate-mediated RAFT polymerization is highly beneficial for the engineering of thin polymeric films and surface coatings. This control allows for the creation of uniform, well-defined polymer layers with tailored thickness, composition, and architecture. Surface-initiated RAFT (SI-RAFT) is a powerful technique where trithiocarbonate agents are immobilized on a substrate, and polymerization proceeds from the surface, creating a dense layer of "polymer brushes." researchgate.netbohrium.com
This "grafting-from" approach can be used to modify a wide range of surfaces, including silica particles and stainless steel. researchgate.netbohrium.com By controlling the polymerization conditions, the molecular weight and density of the grafted polymer chains can be precisely managed, which in turn dictates the properties of the coating, such as its wettability, adhesion, and biocompatibility. The alternative "grafting-to" method, where end-functionalized polymers are attached to a surface, also benefits from the trithiocarbonate group's ability to act as an anchor, particularly on gold surfaces. researchgate.net These techniques are instrumental in developing functional coatings for applications ranging from biocompatible medical devices to advanced sensor surfaces.
Self-Healing Polymers and Elastomers
One of the most innovative applications of trithiocarbonate chemistry is in the development of self-healing materials. mdpi.com This functionality stems from the dynamic nature of the carbon-sulfur bonds within the trithiocarbonate unit. researchgate.net When a polymer network is cross-linked using trithiocarbonate moieties, these cross-links can be reversibly broken and reformed. elsevierpure.comchemistryviews.org
The healing mechanism is typically triggered by an external stimulus, most commonly UV light. chemistryviews.org Upon irradiation, the trithiocarbonate C–S bond undergoes homolytic cleavage, generating reactive radicals. chemistryviews.org These radicals can then attack other trithiocarbonate groups within the polymer network, initiating a chain of exchange or "reshuffling" reactions. elsevierpure.comnih.gov This dynamic bond exchange allows the polymer chains to reorganize and repair damage, such as a cut or scratch. When the stimulus is removed, the network reforms, restoring the material's integrity. This process is repeatable, allowing for multiple healing cycles. chemistryviews.org Researchers have demonstrated that even completely severed pieces of a trithiocarbonate-crosslinked polymer can be fused back together by pressing them into contact and irradiating them with UV light. elsevierpure.comchemistryviews.org
| Polymer System | Healing Mechanism | Stimulus | Key Finding |
|---|---|---|---|
| Poly(butyl acrylate) network | Trithiocarbonate (TTC) reshuffling | UV Light | Repeatable healing and fusion of completely separated parts. elsevierpure.comchemistryviews.org |
| Cross-linked chemical gels | Photoinduced radical reshuffling of TTC units | UV Light & Solvent | Network structure and swelling degree can be controlled by solvent quality during reshuffling. nih.gov |
| Elastomers | Dynamic covalent bonds (general) | Heat/Light | Dynamic reshuffling allows for network topology rearrangement and healing. mdpi.com |
Optoelectronic Materials Applications
In the field of optoelectronics, the performance of devices such as organic photovoltaics (OPVs) and light-emitting diodes (OLEDs) is highly dependent on the molecular structure and morphology of the constituent polymers. Trithiocarbonate-mediated RAFT polymerization provides the necessary control to synthesize well-defined block copolymers and other complex architectures that are crucial for these applications. mdpi.com
By using RAFT, it is possible to create donor-acceptor block copolymers where distinct blocks facilitate hole and electron transport, respectively. researchgate.net The controlled synthesis allows for the formation of well-ordered, nano-phase separated morphologies that can enhance charge separation and transport, thereby improving device efficiency. researchgate.net Furthermore, trithiocarbonates themselves can act as intrinsic photoredox catalysts under visible light irradiation in the presence of a tertiary amine. rsc.org This property can be exploited for oxygen-tolerant polymerization, simplifying the synthesis of materials for optoelectronic applications. Recent advances have also leveraged photocatalysis to overcome previous limitations in RAFT polymerization, enabling the synthesis of previously inaccessible acrylic-methacrylic block copolymer sequences for use in high-performance materials. nih.govnih.gov
Viii. Trithiocarbonates in Organic Transformations and Catalysis
Trithiocarbonates as Precursors and Reagents in Synthetic Organic Chemistry
Diethyl trithiocarbonate (B1256668) serves as both a product from and a precursor to other organosulfur compounds. Its synthesis typically involves the reaction of an ethylthio precursor with a source of the thiocarbonyl group. For instance, the reaction of potassium ethyl trithiocarbonate with an ethyl halide provides a direct route to diethyl trithiocarbonate. This reactivity highlights its role as a building block for more complex trithiocarbonate structures.
As a reagent, the primary application of this compound and its analogues is in the field of polymer chemistry, specifically in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. In this context, it functions as a highly efficient chain transfer agent (CTA), enabling the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. The trithiocarbonate moiety, -S-C(S)-S-, is key to this process, mediating the polymerization of a wide range of monomers. While more complex, functionalized trithiocarbonates are often designed for specific polymerization requirements, the fundamental chemistry is well-represented by simple symmetrical trithiocarbonates like this compound. The effectiveness of symmetrical trithiocarbonates in controlling the polymerization of various monomers, including methacrylates, styrenes, and acrylates, has been demonstrated. nih.gov
The following table summarizes the synthesis of various symmetrical and unsymmetrical trithiocarbonates, illustrating the role of precursor compounds in their formation.
| Entry | Thiol | Alkyl Halide | Base/Catalyst | Product | Yield (%) |
| 1 | Thiophenol | Benzyl (B1604629) bromide | Et3N/H2O | Benzyl phenyl trithiocarbonate | 83 |
| 2 | Ethanethiol (B150549) | Ethyl iodide | Et3N/H2O | This compound | 90 |
| 3 | 1-Dodecanethiol | Benzyl bromide | Et3N/H2O | Benzyl dodecyl trithiocarbonate | 95 |
| 4 | 2-Propanethiol | Benzyl bromide | Et3N/H2O | Benzyl isopropyl trithiocarbonate | 75 |
This table is a representation of typical yields for the synthesis of various trithiocarbonates under aqueous conditions with triethylamine (B128534) as a catalyst.
Role of Trithiocarbonate Anions in Heterocyclic Synthesis (e.g., Thiophenes, Benzothiophenes)
The trithiocarbonate anion (CS₃²⁻) has emerged as a valuable synthon in the synthesis of sulfur-containing heterocycles, particularly thiophenes and benzothiophenes. nih.govacs.orgorganic-chemistry.org This anion is typically generated in situ from the reaction of carbon disulfide (CS₂) with a base such as potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). nih.govacs.orgorganic-chemistry.org The trithiocarbonate anion then acts as a sulfur source, reacting with suitable precursors to form the heterocyclic ring.
For the synthesis of 2,5-disubstituted thiophenes, the trithiocarbonate anion reacts with 1,3-butadiynes. nih.govacs.orgorganic-chemistry.org Similarly, it can be employed in the metal-free synthesis of 2-substituted benzo[b]thiophenes from 2-haloalkynyl (hetero)arenes. nih.govacs.org This method provides an advantageous route to these important heterocyclic systems, utilizing a cheap and readily available sulfur source. nih.govacs.org
It is important to note that while the trithiocarbonate anion is a key intermediate, the scientific literature predominantly describes its generation from carbon disulfide. There is a lack of specific examples detailing the use of this compound as a precursor to generate the trithiocarbonate anion for the purpose of synthesizing thiophenes or benzothiophenes.
The table below provides examples of thiophene (B33073) and benzothiophene (B83047) synthesis using the in situ generated trithiocarbonate anion.
| Entry | Starting Material | Product | Yield (%) |
| 1 | 1,4-Diphenyl-1,3-butadiyne | 2,5-Diphenylthiophene | 85 |
| 2 | 1,4-Bis(4-methoxyphenyl)-1,3-butadiyne | 2,5-Bis(4-methoxyphenyl)thiophene | 90 |
| 3 | 1-(4-Fluorophenyl)-4-phenyl-1,3-butadiyne | 2-(4-Fluorophenyl)-5-phenylthiophene | 82 |
| 4 | 1-Bromo-2-(phenylethynyl)benzene | 2-Phenylbenzo[b]thiophene | 78 |
| 5 | 1-Bromo-2-((4-methoxyphenyl)ethynyl)benzene | 2-(4-Methoxyphenyl)benzo[b]thiophene | 81 |
Data synthesized from studies on the application of the trithiocarbonate anion in heterocyclic synthesis. nih.govacs.org
Catalytic Activity and Ligand Design for Trithiocarbonate-based Catalysts
The most significant catalytic application of this compound and its analogues is their role as chain transfer agents in RAFT polymerization. This process is a form of living radical polymerization that allows for the synthesis of polymers with well-defined architectures. The trithiocarbonate moiety acts as a dormant species that reversibly fragments upon addition of a propagating radical, thereby controlling the growth of polymer chains. This catalytic cycle allows for a low concentration of active radicals at any given time, minimizing termination reactions and leading to polymers with low dispersity.
Symmetrical trithiocarbonates have been successfully employed in the controlled polymerization of a variety of monomers, including styrenes, acrylates, and methacrylates. nih.govfujifilm.com The choice of the R-groups on the trithiocarbonate (the ethyl groups in this compound) can influence the efficiency of the chain transfer process for different monomer families. While more elaborate trithiocarbonates are often synthesized to fine-tune reactivity and introduce functionality, this compound serves as a fundamental example of this class of RAFT agents.
The trithiocarbonate group can also be considered a ligand that modulates the reactivity of the propagating radical. The equilibrium between active and dormant species is central to the control of the polymerization, and the structure of the trithiocarbonate directly impacts this equilibrium.
The following table presents data from RAFT polymerizations of various monomers using symmetrical trithiocarbonate agents, demonstrating their catalytic control over the polymerization process.
| Monomer | RAFT Agent | Initiator | Mn ( g/mol ) | Dispersity (Đ) |
| Methyl Methacrylate (B99206) | Di(diphenylmethyl) trithiocarbonate | AIBN | 29,200 | 1.45 |
| Styrene | Di(benzyl) trithiocarbonate | AIBN | 25,000 | 1.10 |
| Butyl Acrylate (B77674) | Di(diphenylmethyl) trithiocarbonate | AIBN | 35,000 | 1.20 |
| N-Vinylpyrrolidone | Bis(carboxymethyl) trithiocarbonate | VA-501 | 2,700 | 1.47 |
This table compiles representative data from studies on RAFT polymerization using symmetrical trithiocarbonates, showcasing their effectiveness in controlling polymer molecular weight and dispersity. nih.govacs.org
Cycloaddition and Ring-Opening Reactions Involving Trithiocarbonate Structures
Cycloaddition and ring-opening reactions are powerful tools in organic synthesis for the construction of cyclic and polymeric structures. While the thiocarbonyl group, in general, can participate in such reactions, the literature specifically detailing the involvement of acyclic this compound in cycloaddition or ring-opening reactions is limited.
These types of reactions are more commonly reported for cyclic trithiocarbonates. For instance, cyclic trithiocarbonates can undergo ring-opening polymerization (ROP) to produce poly(trithiocarbonate)s, which are sulfur-rich polymers with interesting material properties. rsc.orgjlu.edu.cn This process is typically mediated by an initiator that attacks the thiocarbonyl group, leading to the opening of the ring and subsequent propagation.
Similarly, cycloaddition reactions, such as [3+2] cycloadditions, are known for various thiocarbonyl compounds. However, specific examples involving this compound as the dipolarophile or dipole are not prominently featured in the reviewed scientific literature. The reactivity in such reactions is often dominated by more reactive thiocarbonyl compounds like thioketones or other dithioesters.
Therefore, while the trithiocarbonate structure is, in principle, capable of participating in these transformations, the current body of research primarily focuses on the utility of cyclic trithiocarbonates for ring-opening polymerization and does not provide significant examples of cycloaddition or ring-opening reactions for simple acyclic analogues like this compound.
Ix. Stability and Degradation Studies of Trithiocarbonates
Thermal Decomposition and Pyrolysis Pathways of Trithiocarbonates
Trithiocarbonates exhibit limited thermal stability and undergo decomposition at elevated temperatures. The onset of thermal degradation is dependent on the specific structure of the compound, but generally occurs in the range of 120-180°C, with some systems requiring temperatures of 200-300°C for complete thermolysis. researchgate.netresearchgate.net For trithiocarbonate-terminated polymers, complete cleavage of the end-groups has been observed at 180°C. researchgate.netnih.gov The degradation kinetics for trithiocarbonates can be complex due to the presence of two C-S bonds, in contrast to the first-order kinetics often seen with dithiobenzoates. nih.gov
Several distinct pathways have been identified for the thermal decomposition of trithiocarbonates, largely influenced by the nature of the substituents attached to the sulfur atoms. researchgate.netnih.gov
C-S Bond Homolysis: This pathway involves the radical scission of the carbon-sulfur bond. For polymers with trithiocarbonate (B1256668) end-groups, this can be followed by backbiting and β-scission, ultimately leading to the formation of a macromonomer with an unsaturated exo-methylene double bond. researchgate.netnih.gov
Chugaev-type Elimination: This is a concerted, non-radical elimination reaction that also results in an unsaturated chain end. researchgate.netnih.gov The thermolysis of trithiocarbonate-terminated polystyrene is known to proceed via this mechanism. nih.gov
The specific pathway taken depends on the adjacent chemical structure. For instance, poly(butyl acrylate) with a butyl trithiocarbonate group primarily undergoes C-S bond homolysis, whereas polystyrene with the same end-group favors the Chugaev elimination mechanism. researchgate.netnih.gov This process of thermolysis is sometimes used intentionally as a method to remove the thiocarbonylthio end-groups from polymers synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net
| Decomposition Pathway | Mechanism Type | Primary Products | Typical Temperature Range (°C) | Example Substrate |
|---|---|---|---|---|
| C-S Bond Homolysis | Radical | Macromonomer with exo-methylene group | >180 | Poly(butyl acrylate) with butyl trithiocarbonate end-group researchgate.netnih.gov |
| Chugaev-type Elimination | Concerted (non-radical) | Macromonomer with unsaturated end-group | >200 | Polystyrene with butyl trithiocarbonate end-group researchgate.netnih.gov |
Hydrolytic Stability of Trithiocarbonate Linkages under Varying Conditions
The trithiocarbonate linkage is generally unstable to hydrolysis, with its stability being highly dependent on the pH of the medium. mdpi.com While considered more resistant to hydrolysis than some other thiocarbonylthio compounds, degradation is significant under basic conditions. researchgate.net
Studies on specific trithiocarbonate-based RAFT agents have provided quantitative insights into this pH-dependent stability. For example, when held at 60°C for 24 hours, the degradation of one hydrophilic trithiocarbonate was observed to begin at pH values greater than 11. mdpi.com Another, more hydrophobic, agent showed greater stability, with hydrolysis initiating only at pH values above 12 under the same conditions. mdpi.com This enhanced stability was attributed to the formation of micelles, where the hydrophobic dodecyl group sequesters the trithiocarbonate moiety in the core, protecting it from hydroxide (B78521) ions in the aqueous phase. mdpi.com
Conversely, trithiocarbonates exhibit greater stability in acidic environments. Certain structures have been reported to be hydrolytically stable at pH values between 1 and 2. escholarship.org This characteristic is crucial for polymerization reactions conducted under highly acidic conditions. escholarship.org The hydrolytic degradation of trithiocarbonate agents, if not accounted for, can negatively impact the control of polymerization processes. acs.org
| Condition | pH Range | Stability of Trithiocarbonate Linkage | Controlling Factors |
|---|---|---|---|
| Acidic | 1 - 2 | Generally Stable escholarship.org | Protonation of the thiocarbonyl group may reduce susceptibility to nucleophilic attack. |
| Neutral | ~7 | Moderately Stable | Slow hydrolysis can occur over time. |
| Basic / Alkaline | > 11 | Unstable, subject to hydrolysis mdpi.com | Susceptible to nucleophilic attack by hydroxide ions. mdpi.com |
Photo-Induced Degradation Mechanisms of Trithiocarbonate Compounds
Trithiocarbonate compounds can undergo degradation upon exposure to light, particularly in the UV and visible spectra. This photochemical reactivity is the basis for their use as photoiniferters (photo-initiator-transfer agent-terminators) in RAFT polymerization. amazonaws.com
The mechanism of photo-degradation involves the absorption of photons, which promotes the molecule to an electronically excited state. The UV-Vis absorption spectra of trithiocarbonates typically show a weak n-π* transition at lower energies and a strong π-π* transition at higher energies (around 300-310 nm). amazonaws.comrsc.org Excitation into the higher energy S2 electronic state or above can lead to the decomposition of the trithiocarbonate and the formation of radicals. amazonaws.com These generated radicals can then initiate polymerization.
However, the efficiency of this process is often modest, with the radical formation proceeding with low quantum yields. amazonaws.com Direct UV photolysis can sometimes result in poor end-group fidelity due to unspecified side reactions that also degrade the trithiocarbonate moiety. amazonaws.com The choice of wavelength is critical; for example, higher-energy blue light can lead to increased photodegradation compared to green light in certain systems.
| Parameter | Description | Source |
|---|---|---|
| Effective Light Source | UV and visible light. | amazonaws.com |
| Mechanism | Excitation to higher electronic states (S2 or above) leads to C-S bond cleavage and radical formation. | amazonaws.com |
| Relevant Absorption Bands | A strong π-π* transition is typically observed around 300-310 nm. | rsc.org |
| Efficiency | The process is often characterized by low quantum yields for radical formation. | amazonaws.com |
| Outcome | Decomposition of the trithiocarbonate and generation of initiating radicals. Can lead to side reactions. | amazonaws.com |
X. Emerging Trends and Future Research Directions
Integration of Trithiocarbonates in Sustainable Polymer Synthesis
The integration of trithiocarbonates into sustainable polymer synthesis is a rapidly growing field, addressing the critical need for environmentally friendly and circular polymer lifecycles. rsc.orgmdpi.com Research is increasingly focused on creating polymers that are not only derived from renewable resources but are also designed for degradation or facile recycling. rsc.orgmdpi.commdpi.com
One innovative approach involves the mechanically mediated addition of trithiocarbonates to commodity polymers, promoting a more circular economy. mountainscholar.orgmountainscholar.org For instance, the mechanical milling of poly(methyl methacrylate) (PMMA) in the presence of a trithiocarbonate (B1256668) agent can induce chain scission and functionalization. This process allows the resulting polymer fragments to be repolymerized back to their original length or used to create block copolymers, offering a pathway to upcycle polymer waste. mountainscholar.orgmountainscholar.org
Furthermore, trithiocarbonates are being employed in the polymerization of monomers derived from biomass, creating high-performance materials with a reduced environmental footprint. nih.gov The carbonylative polymerization of ethylene (B1197577) with biomass-derived polar monomers, facilitated by a nickel catalyst, yields degradable thermoplastic elastomers. nih.gov These polyketones exhibit excellent thermal and mechanical properties while being photodegradable. nih.gov
The design of inherently depolymerizable polymers represents another key strategy. rsc.org By carefully selecting monomers and utilizing trithiocarbonate-mediated polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT), it is possible to create polymers that can be chemically recycled back to their constituent monomers with high purity. rsc.org This approach is crucial for developing a closed-loop system for plastics. rsc.orgmdpi.com
Table 1: Sustainable Polymer Synthesis Strategies Involving Trithiocarbonates
| Strategy | Description | Key Advantages |
| Mechanically Mediated Functionalization | Introduction of trithiocarbonate functionality into existing polymers via mechanical forces (e.g., ball milling). | Enables upcycling of waste plastics into new polymers and block copolymers. mountainscholar.orgmountainscholar.org |
| Biomass-Derived Monomers | Utilization of monomers sourced from renewable biomass in trithiocarbonate-mediated polymerization. | Reduces reliance on fossil fuels and creates polymers with a lower carbon footprint. nih.gov |
| Designed for Depolymerization | Synthesis of polymers with built-in depolymerizable linkages using trithiocarbonate chemistry. | Facilitates chemical recycling to recover high-purity monomers, promoting a circular economy. rsc.org |
Novel Applications in Advanced Functional Materials
The versatility of trithiocarbonate chemistry, particularly in RAFT polymerization, has enabled the synthesis of a wide array of advanced functional materials with tailored properties for various applications.
In the biomedical field, trithiocarbonates are instrumental in creating well-defined polymers for drug delivery and tissue engineering. researchgate.netnih.govnih.govmdpi.commdpi.com The precise control over polymer architecture afforded by trithiocarbonate-mediated RAFT allows for the design of amphiphilic block copolymers that can self-assemble into nanoparticles for targeted drug delivery. researchgate.netmdpi.com These systems can encapsulate therapeutic agents and release them in a controlled manner. Additionally, thiolated biopolymers, often synthesized or functionalized using trithiocarbonate chemistry, are being explored for their enhanced mucoadhesive properties, which are beneficial for drug delivery systems. nih.gov In tissue engineering, stimuli-responsive hydrogels and scaffolds are being developed using these advanced polymerization techniques. mdpi.com
Trithiocarbonate-mediated polymerization is also being used to synthesize homotelechelic N-vinylpyrrolidone oligomers that exhibit surfactant properties. acs.orgutwente.nl These oligomers can be used to stabilize miniemulsion polymerizations for the production of nanoparticles. acs.org The ability to create block copolymers with precisely defined sequences using techniques like photoinduced electron/energy transfer (PET)-RAFT with trithiocarbonates opens the door to materials with unique and superior physical properties, such as superelastomeric thermoplastic elastomers. nih.gov
Table 2: Applications of Trithiocarbonate-Derived Functional Materials
| Application Area | Material Type | Key Features and Advantages |
| Drug Delivery | Amphiphilic block copolymer nanoparticles, Thiolated polymers | Controlled release of therapeutics, Enhanced biocompatibility and mucoadhesion. researchgate.netnih.govmdpi.com |
| Tissue Engineering | Stimuli-responsive hydrogels and scaffolds | Biomimetic environments for cell growth and tissue regeneration. mdpi.com |
| Surfactants | Homotelechelic N-vinylpyrrolidone oligomers | Stabilization of emulsions and nanoparticle synthesis. acs.orgutwente.nl |
| Advanced Elastomers | High-molecular-weight block copolymers | Superior mechanical properties, such as high stress and strain at break. nih.gov |
Refined Computational Models for Predicting Trithiocarbonate Behavior
Computational modeling has become an indispensable tool for understanding and predicting the behavior of trithiocarbonates in polymerization processes. nih.govusm.edumdpi.comescholarship.orgpurdue.eduias.ac.innih.gov Density Functional Theory (DFT) and other quantum chemical methods are being employed to elucidate reaction mechanisms, predict reactivity, and guide the design of new and more efficient RAFT agents. nih.govmdpi.comias.ac.in
Detailed computational studies have provided valuable insights into the aminolysis of trithiocarbonates, a common method for end-group modification of RAFT polymers. nih.gov These models have revealed the multi-step reaction mechanism and have allowed for a comparative analysis of the reactivity of different chain transfer agents. nih.gov Furthermore, computational investigations have shed light on the mechanisms of trithiocarbonate degradation during polymerization, which is crucial for maintaining the "living" character of the polymerization. usm.eduescholarship.org For instance, studies have shown that the degradation of trithiocarbonates during the RAFT polymerization of certain monomers can occur through nucleophilic attack on the terminal thiocarbonyl group. usm.eduescholarship.org
Machine learning (ML) is also emerging as a powerful tool for predicting the outcomes of polymerization processes. acs.orgnih.govmdpi.comrsc.org ML models can be trained on existing experimental data to predict properties such as the phase behavior of polymers synthesized by RAFT polymerization-induced self-assembly (PISA). acs.org These predictive models can significantly accelerate the discovery and optimization of new materials by reducing the need for extensive trial-and-error experimentation. nih.govmdpi.com
Table 3: Computational Approaches for Studying Trithiocarbonates
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms (e.g., aminolysis, degradation). | Detailed understanding of reaction pathways and kinetics, guiding the design of more stable and efficient RAFT agents. nih.govusm.edumdpi.comescholarship.orgias.ac.in |
| Quantum Chemistry | Prediction of material degradation and reactivity. | Identification of potential degradation pathways and the impact of environmental stressors. purdue.edunih.gov |
| Machine Learning (ML) | Prediction of polymer properties and process outcomes. | Accelerated discovery of new materials and optimization of polymerization conditions. acs.orgnih.govmdpi.comrsc.org |
Development of Highly Specific and Efficient Trithiocarbonate-based Systems
The development of highly specific and efficient trithiocarbonate-based systems is a key area of research aimed at expanding the scope and utility of RAFT polymerization. cmu.eduresearchgate.netrsc.orggoogle.comrsc.orgresearchgate.net This includes the synthesis of novel trithiocarbonate RAFT agents with tailored functionalities and reactivities. researchgate.netrsc.orggoogle.com
One significant advancement is the development of "switchable" RAFT agents. nih.govsigmaaldrich.comsigmaaldrich.com These are typically N-(4-pyridinyl)-N-methyldithiocarbamates that can be "switched" between two states of reactivity by the addition or removal of an acid. nih.gov In their protonated form, they are effective for controlling the polymerization of "more activated" monomers (MAMs) like acrylates and methacrylates, while in their deprotonated form, they can control the polymerization of "less activated" monomers (LAMs) such as vinyl acetate. nih.govsigmaaldrich.com This allows for the synthesis of well-defined block copolymers from monomers with disparate reactivities.
Oxygen tolerance is another critical area of development. rsc.org Conventional RAFT polymerizations require stringent deoxygenation, which can be a limitation for industrial applications. Researchers have discovered that some trithiocarbonate RAFT agents can act as intrinsic photoredox catalysts in the presence of a sacrificial tertiary amine and visible light, effectively removing dissolved oxygen from the system. rsc.org This allows for oxygen-tolerant controlled radical polymerization, simplifying the experimental setup and making the process more robust. rsc.org
High-throughput synthesis and screening methods are also being applied to accelerate the discovery of new and improved trithiocarbonate-based systems. nih.govdigitellinc.comrsc.orgumd.edumdpi.com These automated platforms enable the rapid synthesis and evaluation of large libraries of compounds, facilitating the identification of optimal RAFT agents and polymerization conditions for specific applications. nih.govdigitellinc.comrsc.orgumd.edumdpi.com
Table 4: Innovations in Trithiocarbonate-Based Polymerization Systems
| Development | Description | Impact |
| Switchable RAFT Agents | RAFT agents whose reactivity can be altered by an external stimulus (e.g., pH). | Enables the synthesis of block copolymers from monomers with different reactivities. nih.govsigmaaldrich.comsigmaaldrich.com |
| Oxygen-Tolerant Systems | Trithiocarbonates that can act as photocatalysts for oxygen removal. | Simplifies the polymerization process and makes it more suitable for industrial applications. rsc.org |
| High-Throughput Methods | Automated synthesis and screening of libraries of trithiocarbonate agents. | Accelerates the discovery and optimization of new polymerization systems. nih.govdigitellinc.comrsc.orgumd.edumdpi.com |
Q & A
Q. How can UV/Vis spectroscopy be optimized to determine the molar mass of diethyl trithiocarbonate-terminated polymers?
UV/Vis spectroscopy leverages the π-π* transition of the trithiocarbonate chromophore at 309 nm in methanol. To calculate number-average molar mass (Mₙ), use the Beer-Lambert law:
where (trithiocarbonate extinction coefficient), is the measured extinction, is polymer concentration, and (path length). Calibrate using reference compounds like 2-(((butylthio)carbonothioyl)thio) propanoic acid for accuracy .
Q. What synthetic strategies ensure controlled RAFT polymerization using this compound as a chain transfer agent (CTA)?
Key steps include:
- Selecting symmetric trithiocarbonates (e.g., diethyl 2,2'-(thiocarbonylbis(sulfanediyl))bis(2-methylpropanoate)) for balanced R-group reactivity .
- Using biotin-functionalized CTAs for post-polymerization immobilization, achieved by conjugating biotin to 2-propanoic acid butyl trithiocarbonate (PABTC) via amine linkages .
- Maintaining low dispersity (Đ < 1.5) by optimizing monomer-to-CTA ratios and reaction temperatures .
Advanced Research Questions
Q. How do kinetic contradictions arise in EPR studies of trithiocarbonate-mediated RAFT polymerizations, and how can they be resolved?
EPR spectra of intermediates (e.g., INT radicals) in RAFT polymerization may show overlapping signals from propagating (P) and intermediate (INT) radicals. For this compound derivatives:
- Use quasi-stationary EPR experiments at controlled temperatures (e.g., −40°C) to isolate INT radicals .
- Fit spectra using simulated radical profiles (e.g., INT:P ratio) and validate via kinetic modeling (e.g., Equation 3.3 in ). Discrepancies often stem from unaccounted side reactions or initiator decomposition.
Q. What methodological challenges occur when removing trithiocarbonate end-groups from RAFT-synthesized polymers, and how are they addressed?
End-group removal via radical-induced cleavage (e.g., using 4,4'-azobis(4-cyanovaleric acid), ACVA) can lead to chain scission or unintended crosslinking. Mitigation strategies include:
Q. How can conflicting molar mass data from UV/Vis and SEC be reconciled in trithiocarbonate-based polymer analyses?
Discrepancies arise from:
- UV/Vis assumptions (e.g., fixed ) vs. SEC calibration errors (e.g., PMMA standards vs. actual polymer hydrodynamic volumes).
- Cross-validate using MALDI-TOF for absolute molar masses and adjust values via parallel NMR end-group analysis .
Methodological Design Considerations
Q. What experimental parameters are critical for synthesizing functionalized diblock copolymers using this compound CTAs?
- R-group design : Incorporate reactive carboxylates (e.g., methacrylic acid) for bioconjugation .
- Z-group stability : Use unreduced trithiocarbonate Z-groups to preserve block junction functionality during chain extension .
- Kinetic control : Monitor monomer conversion via ¹H NMR to prevent gradient copolymer formation .
Q. How can temperature and solvent selection impact the hydrolytic stability of trithiocarbonate-functionalized polymers?
- Temperature : Elevated temperatures (>50°C) accelerate trithiocarbonate hydrolysis. Stabilize via low-temperature storage (4°C) and anhydrous solvents .
- Solvent polarity : Use aprotic solvents (e.g., 1,4-dioxane) over protic ones (e.g., water/methanol mixtures) to minimize nucleophilic attack on the thiocarbonyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
